6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine
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Overview
Description
6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine is a heterocyclic compound that contains both a benzimidazole and a dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine typically involves the reaction of 1,2-diaminobenzene with a dithiolane derivative. One common method is the condensation of 1,2-diaminobenzene with 1,3-dithiolane-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The amino group on the benzimidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The dithiolane ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. The benzimidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane derivatives: Compounds containing the 1,3-dithiolane ring, such as 1,3-dithiolane-2-thione.
Benzimidazole derivatives: Compounds containing the benzimidazole ring, such as 2-aminobenzimidazole and 5,6-dimethylbenzimidazole.
Uniqueness
6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine is unique due to the combination of the dithiolane and benzimidazole rings in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
63486-20-4 |
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Molecular Formula |
C10H11N3S2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C10H11N3S2/c11-10-12-7-2-1-6(5-8(7)13-10)9-14-3-4-15-9/h1-2,5,9H,3-4H2,(H3,11,12,13) |
InChI Key |
WTPDGCRXXGMZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C2=CC3=C(C=C2)N=C(N3)N |
Origin of Product |
United States |
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